molecular formula C11H9BrN2O2 B2457731 5-Bromo-1-(4-methoxyphenyl)pyrazin-2(1H)-one CAS No. 2090092-45-6

5-Bromo-1-(4-methoxyphenyl)pyrazin-2(1H)-one

Cat. No. B2457731
CAS RN: 2090092-45-6
M. Wt: 281.109
InChI Key: BEANTAPFACFCLX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-Bromo-1-(4-methoxyphenyl)pyrazin-2(1H)-one, also known as 4-Methoxy-5-bromopyrazinone or 4-Methoxy-5-bromo-1-pyrazinone, is a heterocyclic compound belonging to the pyrazinone family of compounds. Pyrazinones are a class of heterocyclic compounds that are widely used in medicinal chemistry, organic synthesis, and biochemistry. These compounds have been studied extensively due to their potential therapeutic applications, such as the treatment of diabetes, cancer, and other diseases. 4-Methoxy-5-bromopyrazinone has been extensively studied in recent years due to its potential as an anti-diabetic agent.

Scientific Research Applications

5-Bromo-1-(4-methoxyphenyl)pyrazin-2(1H)-onebromopyrazinone has been studied extensively in recent years due to its potential therapeutic applications. It has been studied as an anti-diabetic agent and has been found to improve glucose tolerance in diabetic rats. Additionally, 5-Bromo-1-(4-methoxyphenyl)pyrazin-2(1H)-onebromopyrazinone has been studied as an anti-cancer agent and has been found to inhibit the growth of cancer cells in vitro. Additionally, 5-Bromo-1-(4-methoxyphenyl)pyrazin-2(1H)-onebromopyrazinone has been studied as an anti-inflammatory agent and has been found to reduce inflammation in animal models.

Mechanism of Action

The exact mechanism of action of 5-Bromo-1-(4-methoxyphenyl)pyrazin-2(1H)-onebromopyrazinone is not fully understood. However, it is believed to act by inhibiting the enzyme glycogen synthase kinase-3β (GSK-3β), which is involved in the regulation of glucose metabolism. Additionally, 5-Bromo-1-(4-methoxyphenyl)pyrazin-2(1H)-onebromopyrazinone has been found to activate the enzyme AMP-activated protein kinase (AMPK), which is involved in the regulation of energy metabolism.
Biochemical and Physiological Effects
5-Bromo-1-(4-methoxyphenyl)pyrazin-2(1H)-onebromopyrazinone has been found to have a variety of biochemical and physiological effects. It has been found to increase the production of insulin in diabetic rats, as well as to reduce glucose levels in the blood. Additionally, 5-Bromo-1-(4-methoxyphenyl)pyrazin-2(1H)-onebromopyrazinone has been found to reduce inflammation in animal models, as well as to inhibit the growth of cancer cells in vitro.

Advantages and Limitations for Lab Experiments

5-Bromo-1-(4-methoxyphenyl)pyrazin-2(1H)-onebromopyrazinone has several advantages for use in lab experiments. It is relatively easy to synthesize, and it is relatively stable in solution. Additionally, it is non-toxic and has been found to be safe for use in animal models. However, there are some limitations to its use in lab experiments. For example, it is not very soluble in water, which can limit its use in some experiments. Additionally, it has a short half-life in solution, which can limit its use in some experiments.

Future Directions

The potential therapeutic applications of 5-Bromo-1-(4-methoxyphenyl)pyrazin-2(1H)-onebromopyrazinone are still being explored. Future research should focus on further elucidating the mechanism of action of 5-Bromo-1-(4-methoxyphenyl)pyrazin-2(1H)-onebromopyrazinone, as well as exploring its potential applications in the treatment of diabetes, cancer, and other diseases. Additionally, further research should be done to explore the potential side effects of 5-Bromo-1-(4-methoxyphenyl)pyrazin-2(1H)-onebromopyrazinone, as well as its pharmacokinetics and pharmacodynamics. Finally, further research should be done to explore the potential for the development of novel derivatives of 5-Bromo-1-(4-methoxyphenyl)pyrazin-2(1H)-onebromopyrazinone with improved pharmacological properties.

Synthesis Methods

5-Bromo-1-(4-methoxyphenyl)pyrazin-2(1H)-onebromopyrazinone can be synthesized using a variety of methods. One method involves the reaction of 4-methoxyphenylboronic acid with sodium bromide in the presence of a base, such as sodium hydroxide. This reaction produces 4-methoxy-5-bromobenzene, which can then be reacted with hydrazine hydrate to produce 5-Bromo-1-(4-methoxyphenyl)pyrazin-2(1H)-onebromopyrazinone. Another method involves the reaction of 4-methoxyphenylboronic acid with sodium bromide in the presence of a base, such as sodium hydroxide, followed by the reaction of the resulting 4-methoxy-5-bromobenzene with hydrazine hydrate in the presence of a catalyst, such as palladium chloride.

properties

IUPAC Name

5-bromo-1-(4-methoxyphenyl)pyrazin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9BrN2O2/c1-16-9-4-2-8(3-5-9)14-7-10(12)13-6-11(14)15/h2-7H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BEANTAPFACFCLX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)N2C=C(N=CC2=O)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9BrN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

281.10 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.